molecular formula C7H6Cl4N2OZn B1582663 Fast Red RC Salt CAS No. 68025-25-2

Fast Red RC Salt

Cat. No.: B1582663
CAS No.: 68025-25-2
M. Wt: 341.3 g/mol
InChI Key: UIWVSQADDIOMNZ-UHFFFAOYSA-K
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Mechanism of Action

Target of Action

Fast Red RC Salt, also known as ZINC;5-chloro-2-methoxybenzenediazonium;trichloride, primarily targets the enzyme alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.

Mode of Action

This compound interacts with its target, alkaline phosphatase, in a unique way. In the presence of this enzyme, this compound produces a bright red precipitate . This interaction and the resulting changes are often used in immunohistological staining procedures and immunoblotting .

Biochemical Pathways

The biochemical pathway affected by this compound involves the hydrolysis of naphthol phosphate esters substrate by the alkaline phosphatase enzyme . When this hydrolysis occurs, a phenol compound is produced. This phenol compound, when coupled with this compound, produces a red color precipitate .

Pharmacokinetics

It is known that this compound is soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are visually observable. The bright red precipitate produced by the interaction of this compound with alkaline phosphatase can be used to visually identify the presence and location of this enzyme in immunohistological staining procedures and immunoblotting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubility of this compound in water suggests that the compound’s action may be influenced by the hydration levels in the environment. Additionally, this compound is typically stored at room temperature , indicating that extreme temperatures could potentially impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fast Red RC Salt is synthesized through the diazotization of 2-amino-4-chloroanisole in the presence of zinc chloride. The reaction involves the formation of a diazonium compound, which is then stabilized by zinc chloride to form the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Fast Red RC Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fast Red RC Salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of azo dyes.

    Biology: Employed in immunohistochemical staining procedures to detect enzyme activity.

    Medicine: Utilized in diagnostic assays to identify specific biomolecules.

    Industry: Applied in the manufacturing of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

    Fast Red TR Salt: Another diazonium salt used in similar applications, such as immunohistochemical staining.

    Fast Blue BB Salt: Used in the synthesis of azo dyes and as a staining reagent.

    Fast Violet LB Salt: Employed in diagnostic assays and dye manufacturing

Uniqueness

Fast Red RC Salt is unique due to its specific chemical structure, which allows it to form stable azo compounds with a wide range of phenolic substrates. This makes it particularly useful in diagnostic assays and staining procedures where precise and stable color formation is required .

Properties

CAS No.

68025-25-2

Molecular Formula

C7H6Cl4N2OZn

Molecular Weight

341.3 g/mol

IUPAC Name

5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride

InChI

InChI=1S/C7H6ClN2O.3ClH.Zn/c1-11-7-3-2-5(8)4-6(7)10-9;;;;/h2-4H,1H3;3*1H;/q+1;;;;+2/p-3

InChI Key

UIWVSQADDIOMNZ-UHFFFAOYSA-K

SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].Cl[Zn]Cl

Key on ui other cas no.

68025-25-2

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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